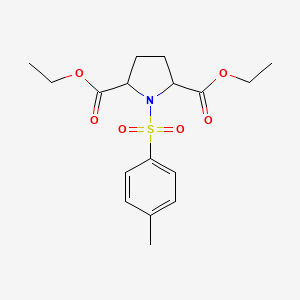

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBMBXBOERKSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694868 | |

| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93725-00-9 | |

| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

Introduction: The Significance of the N-Tosyl-2,5-disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a foundational saturated heterocycle in medicinal chemistry and drug discovery. Its rigid, non-planar structure provides a three-dimensional scaffold that is ideal for orienting functional groups in precise spatial arrangements, which is critical for selective binding to biological targets. The 2,5-disubstituted pyrrolidine motif, in particular, is a key structural element in a wide array of pharmacologically active compounds, including antiviral agents, neurokinin receptor antagonists, and prolyl-peptidase inhibitors.

The introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrolidine nitrogen serves a dual purpose. Primarily, it functions as a robust protecting group, rendering the nitrogen atom significantly less nucleophilic and basic due to the strong electron-withdrawing nature of the sulfonyl group.[] This stability allows for selective chemical transformations on other parts of the molecule under a variety of conditions, including strongly acidic or basic media. Secondly, the tosyl group can act as a chiral auxiliary or be involved in directing subsequent reactions, making it a valuable tool in stereoselective synthesis.

This technical guide provides a comprehensive overview of a reliable synthetic route to a key building block, Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, and details its thorough characterization. The protocols and data herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and field-proven insights.

Overall Synthetic Strategy

The synthesis of this compound is approached in a two-step sequence, commencing with the synthesis of the pyrrolidine core followed by the N-tosylation.

Sources

An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delves into the core physicochemical properties and synthetic pathways of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. As a key building block in modern medicinal chemistry, a comprehensive understanding of this molecule is paramount for its effective application in the design and synthesis of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental procedures and the interpretation of spectral data, thereby providing a practical and intellectually robust resource for laboratory professionals.

Molecular Profile and Physicochemical Properties

This compound, bearing the CAS Number 93725-00-9, is a notable derivative of proline, a fundamental amino acid. The introduction of a tosyl (p-toluenesulfonyl) protecting group on the pyrrolidine nitrogen significantly influences its reactivity and solubility, making it a versatile intermediate in organic synthesis.[]

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 93725-00-9 | |

| Molecular Formula | C₁₇H₂₃NO₆S | [], |

| Molecular Weight | 369.43 g/mol | [], |

| IUPAC Name | diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | [] |

| Purity | Typically ≥95% | [] |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.

Solubility Profile

The solubility of this compound is a crucial factor for its use in various reaction conditions. Based on its structure, which combines a polar sulfonyl group and ester functionalities with a nonpolar aromatic ring and alkyl chains, its solubility can be predicted and has been anecdotally observed as follows:

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

-

Moderate Solubility: Ethanol, Methanol.

-

Low to Insoluble: Water, Hexanes.

This solubility profile makes it amenable to a wide range of organic reactions and chromatographic purification techniques.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through the N-tosylation of the parent compound, diethyl pyrrolidine-2,5-dicarboxylate. This reaction is a standard procedure in organic synthesis for the protection of secondary amines.

Synthetic Workflow

The logical flow for the synthesis of the title compound is depicted below. This process begins with the readily available starting materials and proceeds through a standard tosylation reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

Diethyl pyrrolidine-2,5-dicarboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl pyrrolidine-2,5-dicarboxylate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (or pyridine) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes unreacted tosyl chloride and other water-soluble impurities.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic and Spectrometric Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic and spectrometric techniques. The expected data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tosyl group, the pyrrolidine ring protons, and the two ethyl ester groups.

-

Aromatic Protons (Tosyl Group): Two doublets in the aromatic region (δ 7.3-7.8 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Pyrrolidine Ring Protons: Complex multiplets in the region of δ 1.8-4.8 ppm. The protons at the C2 and C5 positions, being adjacent to the ester and the nitrogen, will be deshielded.

-

Ethyl Ester Protons: Two sets of signals: a quartet (for the -OCH₂- group) around δ 4.1-4.3 ppm and a triplet (for the -CH₃ group) around δ 1.2-1.4 ppm.

-

Tosyl Methyl Protons: A singlet around δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbons: Signals for the two ester carbonyl groups are expected in the range of δ 170-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 127-145 ppm) corresponding to the tosyl group.

-

Pyrrolidine Ring Carbons: Signals for the four carbons of the pyrrolidine ring, with the C2 and C5 carbons appearing at a lower field due to the deshielding effect of the adjacent ester and nitrogen atoms.

-

Ethyl Ester Carbons: Signals for the -OCH₂- carbons around δ 60-62 ppm and the -CH₃ carbons around δ 14 ppm.

-

Tosyl Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1340-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

-

C-N Stretch: A moderate absorption band in the fingerprint region.

-

C-O Stretch (Ester): Absorption bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aliphatic and Aromatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (369.43 g/mol ) should be observed, likely as [M+H]⁺, [M+Na]⁺, or other adducts depending on the ionization technique used.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and cleavage of the tosyl group. A prominent peak at m/z 155 corresponding to the tosyl group is expected.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The tosyl group in this compound serves as both a protecting group and an activating group, making this compound a valuable intermediate in the synthesis of a variety of biologically active molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules, particularly proline derivatives and peptidomimetics. The tosyl group can be removed under reductive conditions to yield the free secondary amine, which can then be further functionalized. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or reduced to the diol, providing additional handles for chemical modification.

Use in Asymmetric Synthesis

Chiral pyrrolidine derivatives are widely used as organocatalysts and chiral ligands in asymmetric synthesis. The C2-symmetric nature of the 2,5-disubstituted pyrrolidine core in this compound makes it an attractive starting material for the development of new chiral catalysts.

The logical relationship of its application is illustrated in the following diagram:

Caption: Application pathways of this compound.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the construction of a diverse array of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and spectral characteristics, as detailed in this guide, is essential for unlocking its full potential as a key synthetic intermediate.

References

-

PubChem. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. [Link]

Sources

An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, key applications, and the mechanistic principles that underpin its utility.

Core Chemical Identity and Properties

This compound is a protected amino acid derivative that serves as a valuable scaffold for the synthesis of a variety of more complex molecules. The presence of the tosyl protecting group on the nitrogen atom and the two ethyl ester functionalities at the 2 and 5 positions of the pyrrolidine ring are key to its chemical reactivity and utility.

Table 1: Chemical Identifiers for this compound []

| Identifier | Value |

| CAS Number | 93725-00-9 |

| Molecular Formula | C₁₇H₂₃NO₆S |

| Molecular Weight | 369.43 g/mol |

| IUPAC Name | diethyl 1-[(4-methylphenyl)sulfonyl]pyrrolidine-2,5-dicarboxylate |

| InChI | InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 |

| InChIKey | KMBMBXBOERKSEQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC(N1S(=O)(=O)c2ccc(cc2)C)C(=O)OCC |

Note: The stereochemistry for the compound associated with CAS number 93725-00-9 is not definitively specified in publicly available databases. It may refer to a specific stereoisomer (e.g., cis or trans) or a mixture of isomers. For stereospecific applications, it is crucial to verify the stereochemistry of the material from the supplier or through analytical methods.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from diethyl glutamate. A common synthetic approach involves the protection of the amino group with a tosyl group.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

The Critical Role of the Tosyl Group

The tosyl (p-toluenesulfonyl) group serves multiple crucial functions in the synthesis and subsequent application of this molecule:

-

Protection of the Amine: The tosyl group is a robust protecting group for the nitrogen atom of the pyrrolidine ring, preventing it from undergoing unwanted reactions during subsequent synthetic transformations.

-

Activation: The electron-withdrawing nature of the sulfonyl group can activate the adjacent C-H bonds, facilitating certain types of reactions.

-

Directing Group: In some instances, the bulky tosyl group can act as a stereodirecting group, influencing the stereochemical outcome of reactions at other positions on the pyrrolidine ring.

Applications in Drug Discovery and Asymmetric Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2] this compound, as a functionalized pyrrolidine derivative, is a valuable starting material for the synthesis of novel bioactive compounds.

Building Block for Proline-Based Organocatalysts

Proline and its derivatives are powerful organocatalysts for a wide range of asymmetric transformations.[3] The 2,5-dicarboxylate functionality of this compound allows for the introduction of various substituents, leading to the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in producing enantiomerically enriched molecules, a critical aspect of modern drug development.[4]

The general principle of proline-based organocatalysis often involves the formation of a nucleophilic enamine intermediate. The stereochemistry of the pyrrolidine ring in the catalyst then dictates the facial selectivity of the subsequent reaction with an electrophile.

Caption: Application of this compound in the synthesis of proline-based organocatalysts.

Precursor for Chiral Ligands in Metal-Catalyzed Reactions

Beyond organocatalysis, chiral pyrrolidine derivatives are widely used as ligands in asymmetric metal catalysis. The C2-symmetrical nature of 2,5-disubstituted pyrrolidines makes them particularly effective ligands for a variety of transition metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.[2] this compound can be elaborated into a range of bidentate or monodentate ligands for such applications.

Experimental Protocols (Exemplary)

While a specific, peer-reviewed synthesis protocol for this compound was not found in the immediate search, a general procedure for the tosylation of a related pyrrolidine derivative can be adapted.

General Protocol for N-Tosylation of a Pyrrolidine Derivative:

-

Dissolution: Dissolve the starting pyrrolidine diester (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.5-2 equivalents) or pyridine (as solvent), to the solution and cool to 0 °C in an ice bath.

-

Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its pre-functionalized and protected pyrrolidine core provides a robust platform for the development of novel chiral catalysts, ligands, and ultimately, new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed. (2016, October 7). Retrieved January 19, 2026, from [Link]

-

Scope of the reaction in the asymmetric synthesis of pyrrolidine... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Diethyl pyrrole-2,5-dicarboxylate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline - MDPI. (2025, November 12). Retrieved January 19, 2026, from [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PubMed. (2025, May 7). Retrieved January 19, 2026, from [Link]

-

A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC - NIH. (2024, January 25). Retrieved January 19, 2026, from [Link]

-

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (C17H23NO4) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, with the molecular formula C₁₇H₂₃NO₆S and a molecular weight of 369.43 g/mol , presents several key features that will manifest in its spectroscopic data[]. The central five-membered pyrrolidine ring provides a saturated aliphatic core. The nitrogen atom is substituted with a p-toluenesulfonyl (tosyl) group, which is a strong electron-withdrawing group and introduces aromatic protons and a characteristic sulfonyl functional group. The two diethyl ester groups at positions 2 and 5 are also significant, contributing characteristic signals in both NMR and IR spectra. The relative stereochemistry of the two ester groups (cis or trans) will have a profound impact on the symmetry of the molecule and, consequently, on the appearance of its NMR spectra. This guide will consider both possibilities in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the diethyl ester groups, and the tosyl group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 & H-5 (Pyrrolidine) | 4.2 - 4.5 | dd or t | J ≈ 7-9 Hz | 2H |

| H-3 & H-4 (Pyrrolidine) | 2.0 - 2.5 | m | - | 4H |

| -OCH₂CH₃ (Ethyl Esters) | 4.0 - 4.3 | q | J ≈ 7.1 Hz | 4H |

| -OCH₂CH₃ (Ethyl Esters) | 1.1 - 1.3 | t | J ≈ 7.1 Hz | 6H |

| Ar-H (Tosyl) | 7.7 - 7.8 | d | J ≈ 8.2 Hz | 2H |

| Ar-H (Tosyl) | 7.3 - 7.4 | d | J ≈ 8.2 Hz | 2H |

| Ar-CH₃ (Tosyl) | 2.4 - 2.5 | s | - | 3H |

Expertise & Experience in ¹H NMR Interpretation:

-

Pyrrolidine Ring Protons: The protons at C-2 and C-5, being adjacent to both the nitrogen of the sulfonamide and the carbonyl of the ester, are expected to be the most deshielded of the aliphatic protons, appearing in the 4.2 - 4.5 ppm range. Their multiplicity will depend on the stereochemistry. In a cis isomer, these protons might be chemically equivalent, leading to a simpler spectrum. In a trans isomer, they would be inequivalent. The protons at C-3 and C-4 will appear as a more complex multiplet further upfield.

-

Diethyl Ester Protons: The methylene protons (-OCH₂CH₃) of the ethyl esters will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet. These are highly characteristic signals for ethyl esters.

-

Tosyl Group Protons: The tosyl group will give rise to two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the sulfonyl group are more deshielded (7.7 - 7.8 ppm) than the protons meta to it (7.3 - 7.4 ppm). The methyl group on the aromatic ring will appear as a sharp singlet around 2.4 - 2.5 ppm.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The ¹³C NMR spectrum will show signals for all 17 carbon atoms in the molecule, or fewer if there is symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Esters) | 170 - 173 |

| C-Ar (Tosyl, C-SO₂) | 144 - 146 |

| C-Ar (Tosyl, C-CH₃) | 134 - 136 |

| C-Ar (Tosyl, CH) | 129 - 130 |

| C-Ar (Tosyl, CH) | 127 - 128 |

| C-2 & C-5 (Pyrrolidine) | 60 - 65 |

| -OCH₂CH₃ (Ethyl Esters) | 61 - 63 |

| C-3 & C-4 (Pyrrolidine) | 28 - 35 |

| Ar-CH₃ (Tosyl) | 21 - 22 |

| -OCH₂CH₃ (Ethyl Esters) | 14 - 15 |

Expertise & Experience in ¹³C NMR Interpretation:

-

Carbonyl Carbons: The carbonyl carbons of the ester groups are expected to be the most downfield, appearing in the 170 - 173 ppm region.[3][4]

-

Aromatic Carbons: The tosyl group will show four signals in the aromatic region. The carbon attached to the sulfur atom will be the most deshielded, followed by the carbon bearing the methyl group. The two protonated aromatic carbons will appear at distinct chemical shifts.

-

Pyrrolidine Ring Carbons: The carbons at C-2 and C-5, attached to the nitrogen and the ester groups, will be significantly deshielded compared to the C-3 and C-4 carbons.

-

Aliphatic Carbons: The methylene and methyl carbons of the ethyl esters will appear in the typical regions for such groups. The methyl carbon of the tosyl group will be found at a characteristic upfield position around 21-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the esters and the S=O of the sulfonamide.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2980 | C-H (aliphatic) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1350 and ~1160 | S=O (sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1600, ~1490 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1090 | C-N | Stretching |

Expertise & Experience in IR Interpretation:

-

Carbonyl Stretch: The most intense and easily identifiable peak will be the C=O stretching vibration of the ester groups, expected around 1740 cm⁻¹.

-

Sulfonyl Stretches: The tosyl group will exhibit two strong characteristic stretching bands for the S=O bonds, one asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.

-

Aromatic and Aliphatic Stretches: The spectrum will also show C-H stretching vibrations for the aliphatic pyrrolidine and ethyl groups just below 3000 cm⁻¹ and for the aromatic ring of the tosyl group just above 3000 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 369. This peak, corresponding to the molecular weight of the compound, may be observed, although it could be weak depending on the stability of the molecule under EI conditions.

-

Major Fragment Ions:

-

m/z = 214: Loss of the tosyl radical (•SO₂C₇H₇).

-

m/z = 155: The p-toluenesulfonyl cation ([C₇H₇SO₂]⁺).

-

m/z = 91: The tropylium ion ([C₇H₇]⁺), a very common fragment from toluene-containing compounds.

-

Loss of ethoxy group (-OCH₂CH₃): m/z = 324.

-

Loss of ethyl carboxylate group (-COOCH₂CH₃): m/z = 296.

-

Expertise & Experience in MS Interpretation:

The fragmentation of this compound under EI-MS is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom and the ester groups. The tosyl group is a good leaving group, and its fragmentation pattern is well-established, often leading to a prominent peak at m/z 91. The loss of fragments from the diethyl ester groups is also a likely fragmentation pathway.

Experimental Protocols

Acquisition of NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Acquisition of IR Spectrum

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.

Acquisition of Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Visualization of Molecular Structure and Key Spectroscopic Correlations

Caption: Key Spectroscopic Correlations for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed prediction of the key spectral features has been presented. This information, coupled with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The accurate interpretation of spectroscopic data is a cornerstone of modern chemical research, ensuring the identity and purity of compounds, and thereby the reliability of subsequent scientific findings.

References

-

Holzer, W. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

-

Aitken, R. A., et al. (2020). Diethyl Pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. Retrieved from [Link]

-

Lukevics, E., et al. (1988). Studies on pyrrolidinones. Synthesis of N-benzhydrylpyroglutamic acids and esters. Latvijas PSR Zinatnu Akademijas Vestis, Kimijas Serija, (4), 473-477. [Link]

-

Royal Society of Chemistry. (2009). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. [Link]

-

Wang, F., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry, 55(9), e4555. [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

-

Jia, W., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

-

Kappe, C. O., & Falsone, S. F. (2009). Synthesis of Symmetrical N-Tosyldiazamacrocycles and Complexation Properties of their Derivatives. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

De la Cruz, E. N. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 5(3), 436-441. [Link]

-

Hempel, F., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(5), 275. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Choudhary, M. I., et al. (2005). 13C NMR Chemical shifts of compounds 1-12. ResearchGate. [Link]

-

Wang, J., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 31(8), 1733-1743. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

-

Wang, C., et al. (2018). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a key intermediate in organic synthesis and a valuable scaffold in medicinal chemistry. The document delves into its chemical identity, synthesis, mechanistic underpinnings of its formation, and its applications in the development of novel therapeutics. Detailed experimental protocols, spectroscopic characterization, and safety considerations are also presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring system is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[] Its prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in drug discovery. The conformational flexibility of the five-membered ring allows for precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of a tosyl group onto the pyrrolidine nitrogen not only serves as a robust protecting group but can also influence the molecule's reactivity and biological activity. This compound, with its strategically placed functional groups, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Properties

A thorough understanding of the fundamental chemical properties of this compound is crucial for its effective application in research and development.

-

IUPAC Name: diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate[]

-

Synonyms: this compound

-

CAS Number: 93725-00-9[]

-

Molecular Formula: C₁₇H₂₃NO₆S[]

-

Molecular Weight: 369.43 g/mol []

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

| Melting Point | Not readily available in literature; expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Decomposes upon heating at atmospheric pressure. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-tosylation of diethyl pyrrolidine-2,5-dicarboxylate. This reaction is a standard procedure for the protection of secondary amines.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Diethyl pyrrolidine-2,5-dicarboxylate

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Triethylamine (or Pyridine)

-

Dichloromethane (anhydrous)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

To a stirred solution of diethyl pyrrolidine-2,5-dicarboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash successively with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mechanistic Insights

The formation of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of tosyl chloride.

Caption: Proposed mechanism for the N-tosylation of diethyl pyrrolidine-2,5-dicarboxylate.

The reaction is initiated by the nucleophilic attack of the secondary amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final N-tosylated product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ 7.7-7.8 (d, 2H, Ar-H), δ 7.3-7.4 (d, 2H, Ar-H), δ 4.1-4.3 (m, 2H, CH-CO₂Et), δ 4.0-4.2 (q, 4H, OCH₂CH₃), δ 2.4 (s, 3H, Ar-CH₃), δ 1.9-2.2 (m, 4H, pyrrolidine CH₂), δ 1.1-1.3 (t, 6H, OCH₂CH₃) |

| ¹³C NMR | δ ~170 (C=O), δ ~145 (Ar-C-S), δ ~135 (Ar-C-CH₃), δ ~130 (Ar-CH), δ ~127 (Ar-CH), δ ~61 (OCH₂CH₃), δ ~58 (CH-CO₂Et), δ ~30 (pyrrolidine CH₂), δ ~21 (Ar-CH₃), δ ~14 (OCH₂CH₃) |

| FTIR (cm⁻¹) | ~2980 (C-H, aliphatic), ~1740 (C=O, ester), ~1350 & ~1160 (S=O, sulfonyl), ~1600 (C=C, aromatic) |

| Mass Spec (EI) | Expected fragments: [M-OEt]⁺, [M-CO₂Et]⁺, [SO₂C₇H₇]⁺ (m/z 155), [C₇H₇]⁺ (m/z 91) |

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[] The functional handles on this compound, namely the two ester groups, provide avenues for further chemical modifications. These esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The tosyl group can be removed under specific conditions to liberate the secondary amine for further functionalization. This versatility makes it a valuable starting material for the synthesis of compounds with potential activities as enzyme inhibitors, receptor antagonists, or antiviral agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important molecule that serves as a versatile platform for the synthesis of a wide range of organic compounds. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an invaluable tool for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development. A comprehensive understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in the creation of novel and impactful chemical entities.

References

-

Ajani, O. O., Udonne, J. D., Ehi-Eromosele, C. O., Olugbuyiro, J. A. O., Aderohunmu, D. V., Ajanaku, C. O., & Audu, O. Y. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8(1), 10-20. [Link]

Sources

An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the historical context of pyrrolidine-based compounds, detailing the strategic importance of the tosyl protecting group and the dicarboxylate functionality. A significant focus is placed on the synthetic pathways, offering a plausible and detailed experimental protocol for its preparation, including the synthesis of the requisite precursor, Diethyl pyrrolidine-2,5-dicarboxylate. Furthermore, this guide outlines the known and potential applications of the title compound, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its unique stereochemical and physicochemical properties, which allow it to serve as a versatile scaffold for exploring chemical space in drug discovery.[] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity.

The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrolidine nitrogen serves a dual purpose. Primarily, it acts as a robust protecting group, rendering the nitrogen atom's lone pair of electrons unavailable for undesired reactions, thus allowing for selective modifications at other positions of the ring. Secondly, the electron-withdrawing nature of the tosyl group can influence the reactivity of the pyrrolidine ring itself.

The presence of two diethyl ester groups at the 2 and 5 positions further enhances the synthetic utility of this compound. These ester functionalities can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups, or they can participate in condensation and coupling reactions, providing a gateway to more complex molecular architectures.

This guide will now proceed to detail the synthetic routes toward this compound, its key chemical properties, and its applications in the synthesis of biologically active molecules.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is logically approached in a two-step sequence: first, the construction of the core pyrrolidine-2,5-dicarboxylate ring system, followed by the N-tosylation of the secondary amine.

Synthesis of the Precursor: Diethyl pyrrolidine-2,5-dicarboxylate

A prevalent and efficient method for the construction of substituted pyrrolidine rings is the [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of synthesizing Diethyl pyrrolidine-2,5-dicarboxylate, an azomethine ylide (the 1,3-dipole) can be reacted with an alkene bearing two electron-withdrawing groups, such as a maleate or fumarate derivative (the dipolarophile).[3]

The in-situ generation of the azomethine ylide is often achieved from the reaction of an aldehyde and an amino acid ester.[3] This is followed by the cycloaddition, which can be catalyzed by various Lewis acids or organocatalysts to control the regio- and stereoselectivity of the product.[3]

Plausible Synthetic Workflow for Diethyl pyrrolidine-2,5-dicarboxylate

Caption: N-Tosylation of the pyrrolidine precursor to yield the final product.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Synthesis of Diethyl Pyridine-2,5-dicarboxylate (Illustrative Precursor Synthesis)

While a specific protocol for Diethyl pyrrolidine-2,5-dicarboxylate is not readily available in the searched literature, the following detailed procedure for a related dicarboxylate provides valuable insight into the esterification process. [4] Materials and Equipment:

-

2,5-Pyridinedicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Diethyl Ether

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over a period of 1.5 hours.

-

Reflux the resulting brown reaction mixture for 16 hours. [4]3. Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume. [4]4. After 5 hours of azeotropic distillation, pour the reaction mixture onto 30 L of ice-water.

-

Carefully neutralize the mixture with solid sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid. [4]8. Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.

-

Recrystallize the purified solid from diethyl ether/hexane to yield pale yellow crystals of diethyl pyridine-2,5-dicarboxylate. [4]

General Protocol for N-Tosylation of a Secondary Amine

The following is a general and widely applicable procedure for the N-tosylation of a secondary amine, which can be adapted for the synthesis of this compound from its corresponding precursor. [5] Materials and Equipment:

-

Diethyl pyrrolidine-2,5-dicarboxylate (precursor)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Diethyl pyrrolidine-2,5-dicarboxylate (1 equivalent) in dichloromethane.

-

Add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

| Property | Value | Reference |

| CAS Number | 93725-00-9 | [][6] |

| Molecular Formula | C₁₇H₂₃NO₆S | [][6] |

| Molecular Weight | 369.43 g/mol | [][6] |

| SMILES | CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | [] |

| InChI Key | KMBMBXBOERKSEQ-UHFFFAOYSA-N | [] |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet and a triplet), the protons on the pyrrolidine ring, and the aromatic protons of the tosyl group, including a singlet for the methyl group on the tosyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the pyrrolidine ring, and the aromatic carbons of the tosyl group.

-

IR Spectroscopy: Infrared spectroscopy should reveal strong absorption bands corresponding to the carbonyl groups of the esters and the sulfonyl group of the tosyl moiety.

Applications in Synthesis and Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The pyrrolidine-2,5-dione scaffold, which can be derived from this compound, is recognized as a valuable framework in the development of anticonvulsant agents. [] Furthermore, the strategic placement of the tosyl and dicarboxylate functionalities allows for a wide range of synthetic transformations. The ester groups can be selectively hydrolyzed and converted into amides, acids, or alcohols, providing access to a diverse library of pyrrolidine derivatives for screening in drug discovery programs. The tosyl group can be removed under specific reducing conditions to liberate the secondary amine, which can then be further functionalized.

Conclusion

This compound represents a synthetically versatile and strategically important building block for organic chemists and medicinal chemists. Its preparation, while not extensively detailed in the primary literature for this specific molecule, can be reliably achieved through established synthetic methodologies for pyrrolidine ring formation and N-tosylation. The combination of a protected nitrogen atom and two reactive ester functionalities makes this compound an attractive starting material for the synthesis of a wide array of complex molecular targets with potential biological activity. This guide has provided a foundational understanding of its synthesis, properties, and applications, and it is hoped that it will serve as a valuable resource for researchers in the field.

References

-

PrepChem.com. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from [Link]

-

PubChem. (2026, January 3). 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2022, October). Formation of the chloride, not the desired tosylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

Sources

- 1. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate | C10H17NO4 | CID 11701306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl pyrrolidine-2,5-dicarboxylate | 41994-50-7 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound,(CAS# 93725-00-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

A Comprehensive Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a chiral heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its rigid pyrrolidine core, functionalized with two ester groups and a tosyl-protected nitrogen, offers a unique scaffold for the stereoselective synthesis of complex molecules, including proline analogues and other pharmacologically active agents. This guide provides an in-depth analysis of its synthesis, key chemical transformations, and potential applications in drug discovery, supported by established principles of organic chemistry and analogies to structurally related compounds.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its five-membered saturated structure provides a rigid framework that can be stereochemically controlled, making it an invaluable component in the design of molecules with specific three-dimensional orientations. The incorporation of a pyrrolidine scaffold can significantly influence the biological activity of a compound by providing a defined spatial arrangement of functional groups for optimal interaction with biological targets.[1]

This compound (Figure 1) emerges as a particularly interesting derivative. The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the nitrogen atom, rendering it stable to a wide range of reaction conditions while also influencing the reactivity of the pyrrolidine ring. The two diethyl ester functionalities at the C2 and C5 positions provide convenient handles for further chemical modifications, such as homologation, reduction, or amidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93725-00-9 | [][3] |

| Molecular Formula | C₁₇H₂₃NO₆S | [][3] |

| Molecular Weight | 369.43 g/mol | [][3] |

| IUPAC Name | diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | [] |

Synthesis of this compound: A Strategic Approach

While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be devised based on well-established methodologies in heterocyclic chemistry, primarily starting from commercially available chiral precursors like glutamic acid or pyroglutamic acid.

Synthetic Pathway from L-Glutamic Acid

A logical retrosynthetic analysis points towards L-glutamic acid as a suitable chiral starting material. The synthesis would involve a sequence of protection, cyclization, and functional group manipulation.

Caption: Proposed synthetic workflow from L-Glutamic Acid.

Experimental Protocol (Hypothetical):

-

Esterification of L-Glutamic Acid: L-Glutamic acid is first converted to its diethyl ester, Diethyl L-glutamate, by refluxing in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). This protects the carboxylic acid functionalities.

-

N-Tosylation: The amino group of Diethyl L-glutamate is then protected with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield Diethyl N-tosyl-L-glutamate.

-

Intramolecular Cyclization: The key ring-forming step can be achieved through various methods. One approach involves the activation of the γ-carboxylate followed by intramolecular nucleophilic attack by the tosylamide nitrogen. A more direct method would be a Dieckmann-type condensation, although this is less common for this specific transformation. A plausible route involves the reduction of the γ-ester to an aldehyde, followed by reductive amination. However, a more direct cyclization via activation of the γ-carboxylic acid (if the mono-ester is used) or through a double alkylation of a tosylamide with a 1,4-dihaloalkane derivative are also conceivable strategies.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactions at the Ester Groups

The two diethyl ester groups are prime sites for modification.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will yield the corresponding dicarboxylic acid. This can be a crucial step for subsequent modifications or for introducing the molecule into biological systems where the acid form may be more active.

-

Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up avenues for synthesizing chiral ligands and other complex molecular architectures.

-

Amidation: Reaction with amines can convert the esters to amides, allowing for the introduction of diverse substituents and the construction of peptide-like structures.

Reactions Involving the Pyrrolidine Ring

The tosyl group significantly influences the reactivity of the pyrrolidine ring.

-

Deprotection: The tosyl group can be removed under specific reductive conditions (e.g., sodium in liquid ammonia, or with magnesium in methanol) to liberate the secondary amine. This is a key step for incorporating the pyrrolidine core into larger molecules.

-

Alkylation at C2 and C5: The protons alpha to the ester groups can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form enolates. These enolates can then be alkylated with various electrophiles in an SN2 reaction, allowing for the introduction of substituents at the C2 and C5 positions.[4] The stereochemical outcome of this alkylation is often directed by the existing stereocenters in the molecule.

Caption: Key chemical transformations of the core molecule.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Synthesis of Proline Analogues

Proline and its derivatives are crucial components of peptides and proteins, and they often play critical roles in protein folding and stability.[5] Modified prolines are of great interest in medicinal chemistry for their ability to induce specific conformations in peptides, leading to enhanced biological activity or stability. This compound can serve as a precursor for a variety of substituted prolines through the synthetic handles described above.

As a Chiral Building Block

The inherent chirality of this molecule, derived from natural L-glutamic acid, makes it an excellent chiral building block. It can be used to introduce stereocenters into a target molecule in a controlled manner, which is critical for pharmacological activity, as different enantiomers of a drug can have vastly different biological effects.

Potential in the Development of CNS-Active Agents

The pyrrolidine and pyrrolidinone cores are present in numerous centrally active compounds, including nootropic drugs used to treat cognitive disorders.[5] The functional group array of this compound provides a template for the synthesis of novel compounds with potential activity in the central nervous system.

Conclusion

This compound, while not extensively documented in the scientific literature, represents a promising and versatile chiral building block for organic synthesis and medicinal chemistry. Its synthesis from readily available chiral precursors is feasible through established chemical transformations. The strategic placement of its functional groups allows for a wide range of modifications, enabling the creation of diverse molecular architectures. For researchers and drug development professionals, this compound offers a valuable starting point for the design and synthesis of novel, stereochemically defined molecules with potential therapeutic applications. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds the potential to unlock new avenues in drug discovery.

References

-

Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469. [Link]

-

Vitale, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6285. [Link]

-

PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

-

Escolano, C., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(9), 2977. [Link]

-

Escolano, C., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. [Link]

-

Aitken, R. A., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. [Link]

-

Tikhonov, D. A., et al. (2021). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 26(23), 7201. [Link]

-

PubChem. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. [Link]

-

Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. University of Jyväskylä. [Link]

-

Rigo, B., et al. (1989). Decarboxylation of pyroglutamic acids with P2O5/CH3SO3H : A general synthesis of 5-aryl-2-pyrrolidinones. Tetrahedron Letters, 30(50), 7057-7060. [Link]

-

Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. [Link]

-

Pandey, G., & Kumar, A. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3352. [Link]

-

Nagarapu, L., et al. (2021). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 11(1), 1-21. [Link]

-

Wang, Q., et al. (2001). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Zhongguo Yao Ke Da Xue Xue Bao, 32(1), 18-20. [Link]

-

LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions. [Link]

-

PubChem. diethyl 1H-pyrrole-2,5-dicarboxylate. [Link]

-

Kolosov, M. A., et al. (2013). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Chemistry of Heterocyclic Compounds, 49(10), 1599-1605. [Link]

-

Moody, C. J., & O'Connell, M. J. (2000). Asymmetric Synthesis of Substituted Prolines from γ-Amino β-Ketoesters. Methyl (2 S ,5 R )-(+)-5-Phenylpyrrolidine-2-carboxylate. The Journal of Organic Chemistry, 65(18), 5857-5861. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 93725-00-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a C2-Symmetric Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structural motif in a vast array of natural products, pharmaceuticals, and, critically, in the realm of asymmetric catalysis. Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal scaffold for the design of chiral ligands and organocatalysts. Among the various substituted pyrrolidines, those possessing C2-symmetry are of particular importance. This symmetry element can significantly simplify the analysis of catalytic transition states and often leads to higher levels of stereochemical induction in chemical reactions.

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a commercially available, enantiomerically pure compound that serves as an excellent starting material for the synthesis of a diverse range of C2-symmetric chiral ligands. The presence of multiple, readily transformable functional groups—two diethyl esters and a tosyl-protected amine—offers a versatile platform for chemical modification. This guide provides detailed protocols and insights into how this foundational building block can be leveraged to create novel catalytic systems for asymmetric synthesis.

Overview of Synthetic Potential

The true utility of this compound lies in its potential as a chiral scaffold. The following sections will detail the transformation of its functional groups to generate ligands suitable for a variety of asymmetric reactions.

Experimental protocol for reactions involving Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

A Guide for the Synthetic Chemist

Introduction: The Synthetic Potential of a Proline-Derived Building Block

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (CAS 93725-00-9) is a chiral heterocyclic compound derived from L-proline.[][2] Its structure is characterized by a pyrrolidine ring, a common motif in pharmaceuticals, with several key functional groups that offer a versatile handle for synthetic transformations.[3] The N-tosyl group provides robust protection for the ring nitrogen, rendering it stable to a wide range of reaction conditions while also activating the alpha-protons. The two ethyl ester functionalities at the C2 and C5 positions serve as points for chain extension or conversion to other functional groups.

These features make this compound a valuable intermediate for constructing complex molecules, particularly in the development of novel therapeutic agents where the stereochemistry and rigidity of the pyrrolidine scaffold are desirable. This guide provides detailed protocols and the underlying scientific rationale for three primary classes of reactions involving this substrate: N-Tosyl deprotection, ester group manipulation, and potential C-H functionalization.

I. N-Tosyl Deprotection: Unveiling the Secondary Amine

The removal of the N-tosyl (p-toluenesulfonyl) group is a critical step to liberate the secondary amine, enabling further functionalization such as N-alkylation or acylation. The choice of deprotection method is dictated by the overall stability of the molecule and the desired reaction conditions (e.g., pH, temperature). The electron-withdrawing nature of the tosyl group makes the nitrogen lone pair less available, requiring relatively harsh conditions for cleavage.

Comparative Overview of Deprotection Methods

| Method | Reagent(s) | Typical Conditions | Key Considerations |

| Alkaline Hydrolysis | NaOH, KOH, or Cs₂CO₃ | MeOH/H₂O or THF/MeOH, room temp. to reflux | Cost-effective and common. Risk of simultaneous ester hydrolysis. Cesium carbonate is milder and more effective for sensitive substrates.[4] |

| Reductive Cleavage (SET) | Sodium Naphthalenide (NaC₁₀H₈) | THF, -60 °C to -20 °C | Very powerful and effective for stubborn tosylamides. Requires anhydrous/anaerobic conditions.[5] |

| Strong Acid Hydrolysis | HBr/AcOH or H₂SO₄ | High temperatures | Generally too harsh for this substrate; high risk of ester hydrolysis and decomposition. Not recommended. |

Protocol 1A: Deprotection via Alkaline Hydrolysis with Cesium Carbonate

This method is often preferred for substrates with base-sensitive functional groups (like esters) where saponification is a competing side reaction. Cesium carbonate is more effective than lighter alkali metal carbonates due to the higher solubility of its salts and the increased nucleophilicity of the methanolate formed in situ.[4]

Rationale: The mechanism involves nucleophilic attack of methoxide (generated from methanol and Cs₂CO₃) on the sulfur atom of the sulfonyl group. While the ester groups are also susceptible to nucleophilic attack, the reaction can often be controlled kinetically at ambient temperatures to favor N-detosylation over ester hydrolysis.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (to achieve a 0.1 M concentration), add cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Execution: Stir the resulting suspension vigorously at ambient temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, Diethyl pyrrolidine-2,5-dicarboxylate, can be purified by silica gel column chromatography.

Protocol 1B: Deprotection via Reductive Cleavage with Sodium Naphthalenide

For sterically hindered or electronically deactivated substrates where hydrolysis fails, reductive cleavage using a single-electron transfer (SET) agent is a powerful alternative.[5]

Rationale: Sodium naphthalenide is a potent reducing agent that transfers an electron to the tosyl group, forming a radical anion. This intermediate rapidly fragments, cleaving the nitrogen-sulfur bond. The resulting amine anion is protonated during aqueous workup. This method avoids harsh basic conditions that could hydrolyze the esters.

Step-by-Step Protocol:

-

Reagent Preparation (under Argon): Prepare a stock solution of sodium naphthalenide (~0.3-0.5 M) by stirring sodium metal (1.1 eq relative to naphthalene) and naphthalene (1.0 eq) in anhydrous THF under an inert atmosphere until a deep green color persists.

-

Reaction Setup (under Argon): Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -60 °C in a dry ice/acetone bath.

-

Execution: Add the sodium naphthalenide solution dropwise via cannula to the substrate solution until the faint green color of the radical anion persists.

-

Quenching: After stirring for 5-10 minutes, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting Diethyl pyrrolidine-2,5-dicarboxylate by silica gel chromatography.

II. Ester Group Manipulations

The two diethyl ester groups are primary sites for modification, allowing for conversion to carboxylic acids, alcohols, or amides.

Protocol 2A: Saponification to the Dicarboxylic Acid

Hydrolysis of the esters to the corresponding dicarboxylic acid is a fundamental transformation, enabling the formation of amide bonds or other carboxylate chemistry.

Rationale: This reaction proceeds via a standard base-catalyzed acyl substitution mechanism (saponification). The use of a water/alcohol co-solvent system ensures miscibility. It is important to note that N-tosyl deprotection can occur under these conditions, and for some substrates, vigorous hydrolysis can lead to decarboxylation.[6] Careful temperature control is advised.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Execution: Add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux (or stir at a lower temperature, e.g., 50 °C, for a more controlled reaction) and monitor by TLC.

-

Workup: After consumption of the starting material, cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield 1-tosylpyrrolidine-2,5-dicarboxylic acid. Recrystallization or chromatography may be necessary.

Protocol 2B: Reduction to the Diol

Reduction of the esters provides the corresponding 1,5-diol, a versatile intermediate for further synthesis, for example, in the preparation of ligands or chiral auxiliaries.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions. The N-tosyl group is typically stable to these conditions.

Step-by-Step Protocol:

-

Reaction Setup (under Argon): To a stirred suspension of LiAlH₄ (2.5-3.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C and quench by the sequential, slow, and careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-